molecular formula C19H24N2O4S B3553435 N~2~-(4-ethylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-ethylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3553435
M. Wt: 376.5 g/mol
InChI Key: QGVHWSQWOUWCJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the glycinamide core. For example, the 4-ethylphenyl group might be introduced through a Friedel-Crafts alkylation , and the 4-methoxybenzyl group might be introduced through a nucleophilic substitution reaction . The methylsulfonyl group could potentially be introduced through a sulfonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethylphenyl and methoxybenzyl groups are both aromatic and would contribute to the compound’s overall stability. The methylsulfonyl group is a good leaving group, which could make the compound reactive under certain conditions .


Chemical Reactions Analysis

The compound could undergo a variety of reactions depending on the conditions. For example, the methylsulfonyl group could be replaced by a nucleophile in a substitution reaction . The aromatic rings could also undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of aromatic rings and a polar amide group suggests it might have moderate solubility in both polar and non-polar solvents . Its melting and boiling points would likely be relatively high due to the presence of multiple heavy atoms .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. The presence of the amide group suggests it could form hydrogen bonds with proteins or nucleic acids .

Future Directions

The study and application of this compound could go in many directions, depending on its properties and reactivity. It could be studied further for its potential uses in organic synthesis, or it could be investigated for potential biological activity if it shows promise as a drug candidate .

Properties

IUPAC Name

2-(4-ethyl-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-4-15-5-9-17(10-6-15)21(26(3,23)24)14-19(22)20-13-16-7-11-18(25-2)12-8-16/h5-12H,4,13-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVHWSQWOUWCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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